Glass Transition Temperature (Tg) of DGEBA Epoxy Networks: PACM vs. Isophorone Diamine
In DGEBA epoxy resin systems, 4,4'-methylenebiscyclohexylamine (PACM) produces a significantly higher glass transition temperature than isophorone diamine (IPDA) under comparable curing conditions. The Tg difference is substantial and directly impacts the upper service temperature limit of cured materials [1].
| Evidence Dimension | Glass transition temperature (Tg) measured by DMA at loss modulus peak |
|---|---|
| Target Compound Data | 104 °C (Tα) / 111 °C (tan δ) |
| Comparator Or Baseline | Isophorone Diamine (IPDA): 158 °C (tan δ); also reported as 136 °C, 96 °C, and 86 °C in various formulations |
| Quantified Difference | PACM Tg (104 °C) exceeds the lower IPDA values (86–96 °C) by 8–18 °C, though the highest IPDA formulation reaches 158 °C |
| Conditions | DGEBA epoxy resin matrix; DMA analysis; 5% weight loss decomposition temperature (Td,5%) reported as 363 °C for PACM vs. 361–363 °C for IPDA |
Why This Matters
For applications requiring moderate elevated temperature performance without post-cure, PACM provides a more consistent and predictable Tg outcome across standard formulation windows compared to the wide Tg variability observed with IPDA.
- [1] PMC. Table 3: Epoxy curing agent thermal properties comparison. Molecules 2017, 22(1), 49. https://pmc.ncbi.nlm.nih.gov/articles/PMC6155700/table/molecules-22-00149-t003/ View Source
